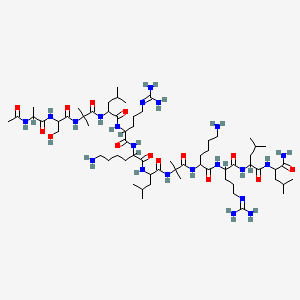
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is characterized by the presence of both D- and L- amino acids, which can influence its structural and functional properties. The inclusion of alpha-aminoisobutyric acid (Aib) residues is notable for inducing helical structures in peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of serine and arginine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through reactions with specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine-derived aldehydes.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and structure.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in modulating biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of D- and L- amino acids can influence its binding affinity and specificity. The peptide may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-Ala-DL-Ser-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: Lacks Aib residues, resulting in different structural properties.
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide.
Uniqueness
The inclusion of Aib residues in Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 imparts unique helical structures, enhancing its stability and potential biological activity compared to peptides without Aib.
Eigenschaften
Molekularformel |
C64H121N21O14 |
|---|---|
Molekulargewicht |
1408.8 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73) |
InChI-Schlüssel |
RPCLHYWMLWFFTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


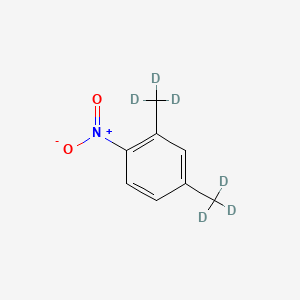
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
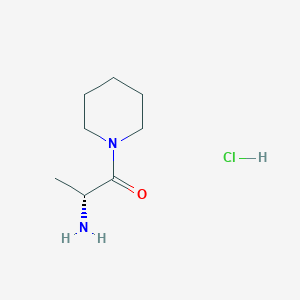
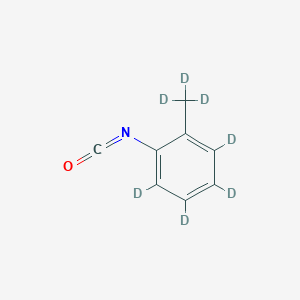
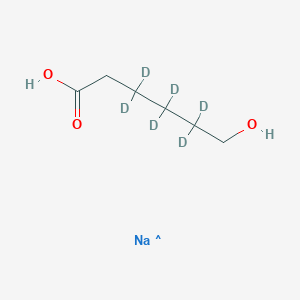
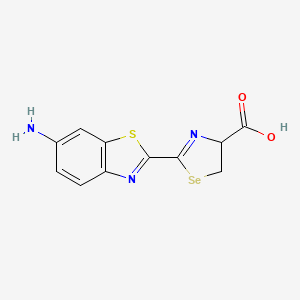

![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
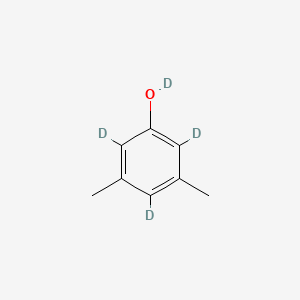
![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)
